Dichloroacetonitrile

Description

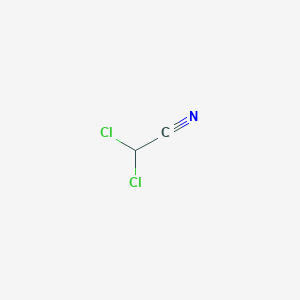

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,2-dichloroacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HCl2N/c3-2(4)1-5/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STZZWJCGRKXEFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HCl2N | |

| Record name | DICHLOROACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20136 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021562 | |

| Record name | Dichloroacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dichloroacetonitrile is a clear liquid., Clear liquid; [CAMEO] Colorless liquid; [MSDSonline] | |

| Record name | DICHLOROACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20136 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dichloroacetonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4772 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

234 to 235 °F at 760 mmHg (decomposes) (NTP, 1992), 112.5 °C | |

| Record name | DICHLOROACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20136 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICHLOROACETONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6861 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

greater than 212 °F (NTP, 1992), Flash Point > 100 °C | |

| Record name | DICHLOROACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20136 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dichloroacetonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4772 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

10 to 50 mg/mL at 70.7 °F (NTP, 1992), Soluble in methanol, Soluble in ethanol | |

| Record name | DICHLOROACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20136 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICHLOROACETONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6861 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.369 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.369 g/cu cm at 20 °C | |

| Record name | DICHLOROACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20136 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICHLOROACETONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6861 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.82 [mmHg] | |

| Record name | Dichloroacetonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4772 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Liquid | |

CAS No. |

3018-12-0 | |

| Record name | DICHLOROACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20136 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dichloroacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3018-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichloroacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003018120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DICHLOROACETONITRILE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60511 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dichloroacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloroacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.237 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLOROACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0L64V63M9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DICHLOROACETONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6861 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Dichloroacetonitrile formation from amino acid precursors

An In-depth Technical Guide on the Formation of Dichloroacetonitrile from Amino Acid Precursors

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of this compound (DCAN), a nitrogenous disinfection byproduct (N-DBP), from amino acid precursors, primarily in the context of water disinfection processes. Understanding these formation pathways is critical for ensuring water quality and for professionals in drug development, as amino acid-based pharmaceutical products may degrade to form such byproducts.

Introduction to this compound (DCAN)

This compound (DCAN) is a regulated disinfection byproduct that has garnered significant attention due to its potential health risks. It is commonly formed during chlorination and chloramination of water containing natural organic matter. Amino acids, being ubiquitous components of dissolved organic nitrogen, are recognized as major precursors to the formation of DCAN and other N-DBPs.[1] This document details the chemical pathways, influential factors, quantitative yields, and experimental methodologies related to DCAN formation from these precursors.

General Formation Pathways

The transformation of amino acids into DCAN is a multi-step process that is initiated by the reaction with disinfectants like chlorine or chloramine. The general pathway involves N-chlorination, subsequent transformation into intermediate nitriles, and finally, cleavage and chlorination to form DCAN.

Key steps in the formation process include:

-

N-Chlorination: The process begins with the rapid reaction of chlorine with the amino group of an amino acid to form an N-chloramine.[2][3][4] Depending on the chlorine-to-amino acid ratio, this can result in the formation of organic monochloramines or dichloramines.[4]

-

Intermediate Formation: The N-chlorinated amino acids are unstable and can degrade into various intermediates, including N-chloroaldimines and nitriles.[4][5] During UV/chlorine treatment, UV photolysis plays a significant role in promoting the transformation of N-chloramines to N-chloroaldimines and then to nitriles.[2][3][5]

-

C-C Bond Cleavage: The final stage involves the cleavage of the carbon-carbon bond (specifically the Cα–Cβ bond) in the nitrile intermediate.[6][7][8] This is often facilitated by processes like β-C-hydroxylation and/or α-C-chlorination, ultimately leading to the formation of DCAN.[6][7][8] The underlying mechanism for this cleavage is believed to be an electron transfer from an O- anion to its attached carbon atom, which polarizes the Cα–Cβ bond.[6][7]

Caption: General pathway for DCAN formation from amino acids.

Quantitative Data on DCAN Formation

The molar yield of DCAN is highly dependent on the specific amino acid precursor, the disinfection method, and various reaction conditions. Amino acids with electron-withdrawing side chains have been shown to produce significantly higher yields of DCAN.[2][3][5]

| Precursor Amino Acid | Disinfection Method | Molar Yield / Formation Potential | Reference Conditions | Source |

| L-Phenylalanine | UV/Chlorine | 51.0% yield to phenylacetonitrile, which converts to DCAN at 14.2-25.6% | [Phe] = 0.1 mM, T: 25 °C, t: 7 d, Cl/Phe = 50 | [2][3][6] |

| Asparagine | Chloramination | Highest among tested amino acids | Low NH₂Cl levels | [9] |

| Aspartic Acid | Chloramination | High | Low NH₂Cl levels | [9] |

| 4-amino-2-hydroxybutyric acid (AHBA) | Chlorination | Highest known yield among aliphatic long-chain precursors | Not specified | [1][7][8][10] |

| β-alanine | Chloramination | Moderate | Not specified | [9] |

| Alanine | Chloramination | Very Low | Not specified | [9] |

Note: The yields can vary significantly based on pH, temperature, disinfectant dose, and reaction time.

Experimental Protocols

This section outlines a generalized methodology for conducting a DCAN formation potential test and a subsequent quantification analysis.

Protocol for DCAN Formation Potential (FP) Test

This protocol is designed to assess the potential of a specific amino acid to form DCAN under controlled chlorination conditions.

1. Materials and Reagents:

-

Amino acid stock solution (e.g., 1 mM)

-

Phosphate buffer solution (to maintain desired pH, e.g., pH 7.0)

-

Sodium hypochlorite (B82951) (NaOCl) solution (free chlorine source), standardized

-

Ammonium (B1175870) chloride (quenching agent)

-

Ascorbic acid (quenching agent)

-

Ultrapure, organic-free water

-

Amber glass vials with PTFE-lined caps

2. Experimental Procedure:

-

Reaction Setup: In an amber glass vial, add a specific volume of the amino acid stock solution to buffered, ultrapure water to achieve the desired initial concentration (e.g., 50 µM).

-

Disinfectant Dosing: Initiate the reaction by adding a predetermined volume of the standardized NaOCl solution to achieve the target chlorine-to-precursor molar ratio (e.g., 10:1).

-

Incubation: Immediately cap the vial, mix thoroughly, and store in the dark at a constant temperature (e.g., 25°C) for a specified reaction time (e.g., 24 hours).

-

Reaction Quenching: After the incubation period, quench the residual chlorine by adding an excess of a quenching agent like ammonium chloride or ascorbic acid.

-

Sample Preparation: The sample is now ready for extraction and analysis. Store at 4°C until analysis.

Protocol for DCAN Quantification using LC-MS/MS

This protocol outlines the extraction and analysis of DCAN from the aqueous sample generated in the FP test. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly specific and sensitive method for this purpose.[11][12]

1. Sample Extraction (Liquid-Liquid Extraction):

-

Transfer a known volume of the quenched sample (e.g., 10 mL) to a separatory funnel.

-

Add a suitable extraction solvent, such as methyl tert-butyl ether (MTBE), containing an internal standard.

-

Shake vigorously for 2-3 minutes, periodically venting the funnel.

-

Allow the layers to separate and collect the organic (top) layer.

-

Repeat the extraction process on the aqueous layer two more times, combining the organic extracts.

-

Dry the combined organic extract by passing it through anhydrous sodium sulfate.

-

Concentrate the extract to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.

2. LC-MS/MS Analysis:

-

Instrumentation: Use a liquid chromatograph coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Separation: Inject the concentrated extract onto a suitable column (e.g., HILIC or C18) to separate DCAN from other compounds.[12]

-

Mass Spectrometry Detection: Operate the mass spectrometer in Selected Reaction Monitoring (SRM) mode. Monitor for the specific precursor-to-product ion transition for DCAN.

-

Quantification: Create a calibration curve using a series of known DCAN standards. Quantify the DCAN concentration in the sample by comparing its peak area to the calibration curve.

Caption: Workflow for DCAN formation and quantification.

Mechanisms and Influencing Factors

The efficiency and pathway of DCAN formation are controlled by several chemical and physical factors. Understanding these relationships is key to predicting and controlling DCAN levels.

-

Structure of Amino Acid: The side chain of the amino acid is a critical determinant.[7][8][10]

-

Electron-withdrawing groups (e.g., carboxyl, hydroxyl, aromatic groups) near the amino group can dramatically facilitate DCAN formation.[2][5][7][8] These groups can promote the C-C bond cleavage by lowering the activation free energies.[7][8][10]

-

Aspartic acid and Asparagine are particularly potent precursors, likely due to the presence of a second carboxyl or amide group that facilitates the necessary chemical transformations.[9]

-

-

Disinfection Conditions:

-

UV/Chlorine vs. Chlorination: The combination of UV and chlorine can increase DCAN yields by several orders of magnitude compared to chlorination alone.[2][3][5][7] UV photolysis accelerates the conversion of N-chloramines to nitriles.[2][3]

-

pH: The pH of the water affects the speciation of both chlorine and the amino acid, thereby influencing reaction rates.

-

Disinfectant Dose: Higher chlorine-to-precursor ratios can lead to the formation of N,N-dichloramines, which may follow different degradation pathways.[4]

-

Caption: Logical relationships of factors influencing DCAN yield.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Exploring Pathways and Mechanisms for this compound Formation from Typical Amino Compounds during UV/Chlorine Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chlorination of Amino Acids: Reaction Pathways and Reaction Rates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Insights into C-C Bond Cleavage Mechanisms in this compound Formation during Chlorination of Long-Chain Primary Amines, Amino Acids, and Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Elucidating formation mechanisms of disinfection by-product this compound and dichloroacetamide from chloramination of amino acids and analogues: An integrated computational-experimental insight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. escholarship.org [escholarship.org]

Dichloroacetonitrile as a Drinking Water Disinfection Byproduct: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dichloroacetonitrile (DCAN) is a nitrogenous disinfection byproduct (DBP) commonly found in drinking water as a result of disinfection processes, primarily chlorination. Formed from the reaction of chlorine with naturally occurring organic matter, particularly amino acids, DCAN is of significant interest to the scientific community due to its potential health effects. This technical guide provides a comprehensive overview of DCAN, including its formation, toxicology, analytical methods, and degradation. Quantitative data are summarized in structured tables, and key experimental protocols are detailed. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the compound's characteristics and biological interactions.

Formation and Occurrence

This compound is not produced commercially but is formed in drinking water during the disinfection process when chlorine reacts with organic precursors.[1] Natural organic matter (NOM), such as humic and fulvic acids, and nitrogen-containing compounds like amino acids and proteins, are the primary precursors.[2] The formation of DCAN is influenced by several factors, including the concentration and type of organic precursors, chlorine dose, temperature, and pH.

Table 1: Occurrence of this compound in Drinking Water

| Location/Study | Concentration Range (µg/L) | Notes |

| 29 US Community Water Systems | 0.2 - 24 | Samples collected from treatment plants and distribution systems.[3] |

| 10 Cities in Ontario, Canada | 0.3 - 8.1 | [3] |

| 35 US Utilities (1988-1989) | Median: 1.1 - 1.2 | [3] |

| Southern Florida, USA | Not quantified, but identified | Found in chlorinated ground- and surface water supplies.[3] |

| The Netherlands | < 0.1 - 3 (as bromochloroacetonitrile) | Rhine water after chlorination.[3] |

| Ahmadu Bello University, Nigeria | 0.00136 - 0.00222 | Increase in concentration observed in the distribution system.[4] |

| Six water sources in Yangtze River Delta | Up to 9.05 | Highest formation found in water from Taihu Lake.[5] |

Toxicological Profile

The toxicology of this compound has been investigated in various studies, revealing a range of potential health effects. It is mutagenic in some bacterial assays and has been shown to induce DNA damage in mammalian cells.[2][6]

Acute, Subchronic, and Chronic Toxicity

Studies have established the acute toxicity of DCAN in rodents. Subchronic studies have identified effects on body weight and organ weights.

| Study Type | Species | Route | Metric | Value | Key Findings | Reference |

| Acute | Mouse (Male) | Oral | LD50 | 270 mg/kg | Death preceded by slowed respiration, depressed activity, prostration, and coma. | [6] |

| Acute | Mouse (Female) | Oral | LD50 | 279 mg/kg | Death preceded by slowed respiration, depressed activity, prostration, and coma. | [6] |

| Acute | Rat (Male) | Oral | LD50 | 339 mg/kg | Death preceded by slowed respiration, depressed activity, prostration, and coma. | [6] |

| Acute | Rat (Female) | Oral | LD50 | 330 mg/kg | Death preceded by slowed respiration, depressed activity, prostration, and coma. | [6] |

| 90-Day | Rat (Male & Female) | Gavage | NOAEL | 8 mg/kg/day | Reduced body, spleen, and gonad weights; decreased serum cholesterol at 65 mg/kg/day. Increased relative liver weight in females. | [1][6] |

Developmental and Reproductive Toxicity

Developmental toxicity studies in rats have indicated the potential for DCAN to cause fetal malformations, particularly at doses that are also toxic to the mother.

| Study Type | Species | Route | Metric | Value | Key Findings | Reference |

| Developmental | Rat (Long-Evans) | Oral Gavage | NOAEL (Maternal Toxicity) | 15 mg/kg/day | Based on increased maternal liver weight. | [7] |

| Developmental | Rat (Long-Evans) | Oral Gavage | NOAEL (Developmental Toxicity) | 15 mg/kg/day | Based on decreased fetal weight and length and an increase in soft tissue malformations. | [7][8] |

| Developmental | Rat (Long-Evans) | Oral Gavage | LOAEL (Developmental & Teratogenic Effects) | 45 mg/kg/day | Increased frequency of cardiovascular and urogenital malformations, as well as skeletal malformations. Dose was also severely embryotoxic and toxic to pregnant rats. | [1][8] |

Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified this compound as "not classifiable as to its carcinogenicity to humans" (Group 3).[2][9] This is based on inadequate evidence in experimental animals and no available data in humans.[1] The U.S. National Toxicology Program (NTP) nominated DCAN for in-depth toxicological evaluation for carcinogenesis testing, but as of the 15th Report on Carcinogens, it is not listed as known or reasonably anticipated to be a human carcinogen.[10][11]

Mechanism of Action and Signaling Pathways

This compound is a direct-acting mutagen that can induce DNA strand breaks.[9][12] A key mechanism of its toxicity involves the induction of oxidative stress, leading to cellular damage and apoptosis.

Oxidative Stress and Apoptosis

Exposure to DCAN leads to an increase in reactive oxygen species (ROS) and a decrease in antioxidant capacity, such as glutathione (B108866) levels.[13] This oxidative stress can trigger a signaling cascade that results in programmed cell death, or apoptosis. Studies have shown that DCAN can up-regulate the tumor suppressor protein p53 and activate caspase-3, a key executioner enzyme in the apoptotic pathway.[13]

Nrf2 Pathway Activation

In response to oxidative stress, cells can activate protective mechanisms. The Nrf2 pathway is a key regulator of the antioxidant response. Studies have shown that DCAN can activate the Nrf2 pathway, potentially as a cellular defense mechanism against oxidative damage.[14]

Analytical Methods

The standard method for the analysis of this compound in drinking water is EPA Method 551.1. This method utilizes gas chromatography with an electron capture detector (GC-ECD) for the separation and detection of various disinfection byproducts, including DCAN.

Experimental Protocol: EPA Method 551.1 (Abbreviated)

This protocol is a summary of the key steps for the analysis of DCAN in drinking water using EPA Method 551.1.[15][16]

-

Sample Collection and Preservation:

-

Collect water samples in 60-mL vials.

-

For haloacetonitriles, use ammonium (B1175870) chloride as a dechlorinating agent.

-

Store samples at 4°C until analysis.[17]

-

-

Extraction:

-

A 50 mL aliquot of the water sample is extracted with 3 mL of methyl tert-butyl ether (MTBE) or 5 mL of pentane.[15]

-

-

Gas Chromatography-Electron Capture Detection (GC-ECD):

-

Inject 2 µL of the extract into a GC equipped with a fused silica (B1680970) capillary column and a linearized electron capture detector.[15]

-

The GC is temperature-programmed to separate the analytes.

-

Procedural standard calibration is used for quantification.

-

-

Confirmation:

-

Confirmation of the detected compounds can be achieved using a dissimilar GC column or by gas chromatography-mass spectrometry (GC-MS).[15]

-

Degradation and Removal

This compound can be degraded through various processes, including hydrolysis and advanced oxidation processes.

Hydrolysis

DCAN undergoes hydrolysis, and the rate of this degradation is influenced by pH. Hydrolysis is generally faster in alkaline conditions.[18]

Advanced Oxidation Processes (AOPs)

Advanced oxidation processes, such as UV/persulfate, have been shown to be effective in degrading DCAN.[19][20] The degradation kinetics follow second-order reactions, with the rate constants being significantly higher for the sulfate (B86663) radical compared to the hydroxyl radical.[19] The degradation rate increases with higher persulfate dosages and temperatures.[19][20]

| Process | Reactant | Rate Constant | Conditions | Reference |

| UV/Persulfate | SO₄•⁻ | 6.36 (± 0.16) × 10⁷ M⁻¹·s⁻¹ | - | [19] |

| UV/Persulfate | Apparent first-order | 2.00 × 10⁻³ s⁻¹ | No bromide | [21] |

| UV/Persulfate | Apparent first-order | 1.61 × 10⁻⁴ s⁻¹ | 20 µM bromide | [21] |

Conclusion

This compound is a prevalent disinfection byproduct with demonstrated toxicological effects, including mutagenicity and developmental toxicity. Its formation in drinking water is a complex process dependent on various factors, and its presence necessitates monitoring and control. The primary mechanism of DCAN-induced toxicity appears to be through the induction of oxidative stress and subsequent apoptosis. Standardized analytical methods, such as EPA Method 551.1, are available for its detection. Furthermore, advanced oxidation processes show promise for its effective removal from water. This guide provides a foundational understanding for researchers, scientists, and drug development professionals to further investigate the impacts of DCAN and develop strategies to mitigate its potential risks to human health.

References

- 1. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. who.int [who.int]

- 3. Halogenated Acetonitriles - Chlorinated Drinking-Water; Chlorination by-Products; Some Other Halogenated Compounds; Cobalt and Cobalt Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Toxicology of haloacetonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdn.who.int [cdn.who.int]

- 8. Developmental toxicity of this compound: a by-product of drinking water disinfection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | C2HCl2N | CID 18177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. 15th Report on Carcinogens [ntp.niehs.nih.gov]

- 12. Induction of oxidative stress and TNF-alpha secretion by this compound, a water disinfectant by-product, as possible mediators of apoptosis or necrosis in a murine macrophage cell line (RAW) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound induces cytotoxicity through oxidative stress-mediated and p53-dependent apoptosis pathway in LO2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Oxidative injury induced by drinking water disinfection by-products dibromoacetonitrile and this compound in mouse hippocampal neuronal cells: The protective effect of N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. epa.gov [epa.gov]

- 16. EPA Method 551.1: Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, and Halogenated Pesticides/Herbicides in Drinking Water by Liquid-Liquid Extraction and Gas Chromatography With Electron-Capture Detection | Homeland Security Research | US EPA [19january2017snapshot.epa.gov]

- 17. NEMI Method Summary - 551.1 [nemi.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Degradation of this compound by a UV/peroxymonosulfate process: modeling and optimization based on response surface methodology (RSM) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Degradation pathways and kinetics of chloroacetonitriles by UV/persulfate in the presence of bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

Dichloroacetonitrile (DCAN) In Vivo Toxicology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dichloroacetonitrile (DCAN) is a nitrogenous disinfection byproduct commonly found in chlorinated drinking water. This technical guide provides a comprehensive overview of the in vivo toxicological effects of DCAN exposure. It is intended to serve as a resource for researchers, scientists, and professionals involved in toxicology, environmental health, and drug development. This document summarizes key findings on acute, subchronic, developmental, and reproductive toxicity, as well as genotoxicity and carcinogenicity. Detailed experimental protocols for pivotal studies are provided, and known signaling pathways involved in DCAN-induced toxicity are visualized. All quantitative data are presented in structured tables for ease of comparison and analysis.

Acute and Subchronic Toxicity

DCAN exhibits moderate acute toxicity following oral administration. Subchronic exposure has been shown to induce a range of adverse effects, including mortality and changes in organ weight.

Quantitative Data on Acute and Subchronic Toxicity

| Study Type | Species (Strain) | Sex | Route | Parameter | Value (mg/kg bw) | Observations | Reference |

| Acute Toxicity | Rat (CD) | Male | Oral (gavage) | LD50 | 339 | Ataxia, depressed respiration, prostration | [1] |

| Acute Toxicity | Rat (CD) | Female | Oral (gavage) | LD50 | 330 | Ataxia, depressed respiration, prostration | [1] |

| Acute Toxicity | Mouse (CD-1 ICR) | Male | Oral (gavage) | LD50 | 270 | Ataxia, depressed respiration, prostration | [1] |

| Acute Toxicity | Mouse (CD-1 ICR) | Female | Oral (gavage) | LD50 | 279 | Ataxia, depressed respiration, prostration | [1] |

| 14-Day Study | Rat (CD) | Male & Female | Oral (gavage) | NOAEL | >90 | No toxicity observed | [1] |

| 90-Day Study | Rat (CD) | Male & Female | Oral (gavage) | Mortality | 8, 33, 65 | 5-10% mortality at 8 and 33 mg/kg, 25-50% at 65 mg/kg | [1] |

| 28-Day Study | Rat (Sprague-Dawley) | Male | Oral (gavage) | LOAEL | 44 | Lower body and spleen weights, increased liver and kidney to body weight ratios, hepatic and renal damage | [2] |

Experimental Protocols

-

Test Species: Male and female CD rats and CD-1 ICR mice.

-

Administration: this compound was administered via oral gavage.

-

Dose Levels: A range of doses were administered to different groups of animals to determine the lethal dose for 50% of the population (LD50).

-

Observation Period: Animals were observed for clinical signs of toxicity and mortality for a specified period, typically 14 days.

-

Endpoint: The primary endpoint was the calculation of the LD50 value. Gross pathological changes were also noted.[1]

-

Test Species: Male and female CD rats.

-

Administration: this compound was administered daily in corn oil via oral gavage for 90 days.

-

Dose Levels: 8, 33, and 65 mg/kg body weight/day.

-

Observations: Mortality, clinical signs of toxicity, body weight changes, and food consumption were monitored throughout the study.

-

Endpoint: The primary endpoints were mortality rates and the identification of target organs for toxicity.[1]

Developmental and Reproductive Toxicity

DCAN has been shown to induce developmental toxicity, including malformations and embryolethality, particularly at doses that also cause maternal toxicity.

Quantitative Data on Developmental Toxicity

| Study Type | Species (Strain) | Route | Dose (mg/kg/day) | Maternal Effects | Developmental Effects | NOAEL (Developmental) | Reference |

| Developmental Toxicity | Rat (Long-Evans) | Oral (gavage) | 0, 5, 15, 25, 45 | 9% mortality and 60% litter resorption at 45 mg/kg | Increased embryolethality at 25 and 45 mg/kg; cardiovascular and urogenital malformations at 45 mg/kg | 15 mg/kg/day | [3][4][5] |

| Teratology Screen | Rat (Long-Evans) | Oral | Not specified | Not specified | Reduced fertility, increased early implantation failure, reduced pup birth weight, and decreased perinatal survival | Not determined | [6][7] |

Experimental Protocol: Developmental Toxicity Study

-

Test Species: Pregnant Long-Evans rats.

-

Administration: this compound was administered by oral intubation from gestation day 6 to 18.

-

Vehicle: Tricaprylin.

-

Dose Levels: 0, 5, 15, 25, or 45 mg/kg/day.

-

Maternal Evaluation: Dams were observed for mortality, clinical signs of toxicity, and body weight changes.

-

Fetal Evaluation: At term, fetuses were examined for external, visceral, and skeletal malformations. Embryolethality was also assessed.[3][4][5]

Genotoxicity

DCAN has demonstrated mutagenic and genotoxic properties in various assays, both in vitro and in vivo. It can induce mutations, sister chromatid exchange, and DNA strand breaks.

Summary of Genotoxicity Data

| Assay Type | Test System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation (Ames Test) | Salmonella typhimurium | With and without S9 | Positive | [7][8] |

| Sister Chromatid Exchange | Mammalian cells (in vitro) | Not specified | Positive | [5] |

| DNA Strand Breaks | Mammalian cells (in vitro) | Not specified | Positive | [5] |

| Mouse Micronucleus Test | In vivo | - | Negative | [5] |

Experimental Protocols

-

Tester Strains: Salmonella typhimurium strains (e.g., TA98, TA100) that are auxotrophic for histidine.

-

Procedure: The tester strains are exposed to various concentrations of DCAN in the presence and absence of a metabolic activation system (S9 mix from rat liver). The mixture is plated on a minimal glucose agar (B569324) medium lacking histidine.

-

Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates a mutagenic effect.[9][10]

-

Test Species: Mice.

-

Administration: DCAN is administered to the animals, typically via oral gavage or intraperitoneal injection.

-

Sample Collection: Bone marrow is collected at specific time points after treatment.

-

Analysis: Polychromatic erythrocytes (PCEs) in the bone marrow are examined for the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

-

Endpoint: A significant increase in the frequency of micronucleated PCEs in treated animals compared to controls indicates clastogenic or aneugenic activity.[1][3][6][11]

Carcinogenicity

The evidence for the carcinogenicity of this compound in experimental animals is currently considered inadequate.

Summary of Carcinogenicity Data

| Species (Strain) | Sex | Route | Study Type | Results | Reference |

| Mouse (Sencar) | Female | Skin application | Limited carcinogenicity | No skin tumors produced | [1] |

| Mouse (Sencar) | Female | Skin application | Initiation/promotion | No dose-related increase in skin tumors | [1] |

| Mouse (Strain A) | Female | Oral administration | Lung tumor screening | Marginal increase in lung tumors (not statistically significant) | [1] |

Experimental Protocol: Skin Application Carcinogenicity Study

-

Test Species: Female Sencar mice.

-

Administration: this compound was applied to the skin of the mice.

-

Study Design:

-

Limited Carcinogenicity: Repeated application of DCAN to observe for tumor formation.

-

Initiation/Promotion: A single application of DCAN (initiation) followed by repeated applications of a tumor promoter.

-

-

Endpoint: The incidence and number of skin tumors were recorded.[12][13][14]

Mechanisms of Toxicity and Signaling Pathways

In vitro studies suggest that oxidative stress and subsequent apoptosis are key mechanisms in DCAN-induced toxicity. These processes involve the activation of specific signaling pathways. While direct in vivo evidence for these detailed pathways is still emerging, the following sections outline the proposed mechanisms based on current research.

Oxidative Stress Induction

DCAN exposure has been shown to induce the production of reactive oxygen species (ROS) and deplete intracellular glutathione (B108866) (GSH), a key antioxidant. This imbalance leads to oxidative stress, which can damage cellular components like lipids, proteins, and DNA.[10][15][16]

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and detoxification genes. Under conditions of oxidative stress, Nrf2 is activated and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. While in vivo studies on DCAN's effect on this pathway are limited, in vitro evidence suggests its involvement.[15][17][18]

Caption: Proposed Nrf2 signaling pathway activation by DCAN.

p53-Mediated Apoptosis Pathway

The tumor suppressor protein p53 plays a critical role in response to cellular stress, including DNA damage. Activation of p53 can lead to cell cycle arrest, DNA repair, or apoptosis (programmed cell death). In vitro studies indicate that DCAN can up-regulate p53 expression, leading to the activation of downstream caspases and apoptosis.[10][16]

Caption: Proposed p53-mediated apoptosis pathway induced by DCAN.

Experimental Workflows

The following diagrams illustrate the general workflows for key in vivo toxicological assessments.

Caption: General workflow for an acute oral toxicity study.

Caption: General workflow for a developmental toxicity study.

Conclusion and Future Directions

This compound exposure in vivo is associated with a range of toxicological effects, including acute and subchronic toxicity, as well as developmental and reproductive effects. The genotoxic potential of DCAN is also a significant concern. The primary mechanisms of toxicity appear to involve the induction of oxidative stress and apoptosis, with the Nrf2 and p53 signaling pathways playing crucial roles, as suggested by in vitro studies.

While the existing body of research provides a solid foundation for understanding the toxicology of DCAN, further in vivo studies are needed to:

-

Elucidate the detailed molecular mechanisms of DCAN-induced toxicity in whole organisms, particularly the confirmation and detailed characterization of the signaling pathways identified in vitro.

-

Investigate the long-term health effects of chronic low-level exposure to DCAN, which is more representative of human exposure through drinking water.

-

Further clarify the carcinogenic potential of DCAN through comprehensive long-term bioassays.

A deeper understanding of the in vivo toxicological profile of DCAN is essential for accurate risk assessment and the development of strategies to mitigate its potential health impacts.

References

- 1. A simplified protocol for the mouse bone marrow micronucleus assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo Mammalian Alkaline Comet Assay: Method Adapted for Genotoxicity Assessment of Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vivo micronucleus assay in mouse bone marrow and peripheral blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 5. acmeresearchlabs.in [acmeresearchlabs.in]

- 6. criver.com [criver.com]

- 7. Video: In Vivo Alkaline Comet Assay and Enzyme-modified Alkaline Comet Assay for Measuring DNA Strand Breaks and Oxidative DNA Damage in Rat Liver [jove.com]

- 8. academic.oup.com [academic.oup.com]

- 9. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 10. criver.com [criver.com]

- 11. nucro-technics.com [nucro-technics.com]

- 12. Carcinogenic activity associated with halogenated acetones and acroleins in the mouse skin assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. NTP Genetically Modified Model Report on the Toxicology Studies of Dichloroacetic Acid (CASRN 79-43-6) in Genetically Modified (FVB Tg.AC Hemizygous) Mice (Dermal and Drinking Water Studies) and Carcinogenicity Studies of Dichloroacetic Acid in Genetically Modified [B6.129-Trp53tm1Brd (N5) Haploinsufficient] Mice (Drinking Water Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Multi-stage chemical carcinogenesis in mouse skin: Fundamentals and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. NRF2-ARE signaling is responsive to haloacetonitrile-induced oxidative stress in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound induces cytotoxicity through oxidative stress-mediated and p53-dependent apoptosis pathway in LO2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. ovid.com [ovid.com]

The Dual Threat of Dichloroacetonitrile: A Technical Guide to its Mutagenicity and Carcinogenicity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichloroacetonitrile (DCAN) is a prevalent disinfection byproduct found in chlorinated drinking water. This technical guide provides an in-depth analysis of the mutagenic and carcinogenic properties of DCAN, synthesizing data from key toxicological studies. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and mechanistic insights into DCAN's toxicity. The information presented herein is critical for risk assessment and the development of strategies to mitigate exposure to this compound.

Introduction

The chlorination of drinking water, while essential for public health in preventing waterborne diseases, leads to the formation of various disinfection byproducts (DBPs). Among these, haloacetonitriles (HANs) are a class of nitrogenous DBPs that have garnered significant attention due to their potential adverse health effects. This compound (DCAN) is one of the most commonly detected HANs. Understanding its mutagenic and carcinogenic potential is crucial for evaluating the risks associated with its presence in our water supply. This guide provides a detailed examination of the toxicological profile of DCAN, with a focus on its genotoxicity and carcinogenicity.

Mutagenicity of this compound

DCAN has been shown to be a direct-acting mutagen in various test systems. Its ability to induce genetic mutations is a key concern for potential long-term health effects.

Bacterial Reverse Mutation Assays (Ames Test)

The Ames test is a widely used method for assessing the mutagenic potential of chemical compounds. DCAN has been found to be a direct-acting mutagen in Salmonella typhimurium strains.[1]

Table 1: Mutagenicity of this compound in Salmonella typhimurium

| Tester Strain | Metabolic Activation (S9) | Concentration | Result | Reference |

| TA100 | Without | Not Specified | Positive | [1] |

| TA98 | Without | Not Specified | Not Mutagenic | [1] |

Experimental Protocol: Salmonella typhimurium Reverse Mutation Assay (Ames Test)

The protocol for the Ames test generally follows the plate incorporation method. Various strains of Salmonella typhimurium that are auxotrophic for histidine (requiring histidine for growth) are used. The tester strains, the test compound at various concentrations, and, if required, a metabolic activation system (S9 mix from rat liver) are combined in molten top agar (B569324). This mixture is then poured onto a minimal glucose agar plate. The plates are incubated for 48-72 hours at 37°C. Mutagenic compounds will cause reverse mutations, allowing the bacteria to synthesize their own histidine and form visible colonies. The number of revertant colonies is counted and compared to the spontaneous reversion rate in control plates. A dose-dependent increase in the number of revertant colonies indicates a positive mutagenic response.

In Vitro Mammalian Cell Assays

Studies in mammalian cell lines have provided further evidence of the genotoxic effects of DCAN.

DCAN has been shown to induce sister chromatid exchanges (SCEs) in Chinese hamster ovary (CHO) cells in vitro.[1] This indicates that DCAN can cause DNA damage that leads to chromosomal alterations.

Table 2: Induction of Sister Chromatid Exchange in CHO Cells by this compound

| Cell Line | Metabolic Activation (S9) | Concentration | Result | Reference |

| CHO | Not Specified | Not Specified | Positive | [1] |

Experimental Protocol: In Vitro Sister Chromatid Exchange (SCE) Assay

Chinese hamster ovary (CHO) cells are cultured in the presence of the test compound at various concentrations for a defined period. During the last two cell cycles, 5-bromodeoxyuridine (BrdU) is added to the culture medium. Colcemid is added to arrest the cells in metaphase. The cells are then harvested, treated with a hypotonic solution, and fixed. Chromosome preparations are made on microscope slides. The slides are stained using a fluorescence plus Giemsa technique to differentiate the sister chromatids. The number of SCEs per cell is then scored under a microscope. A significant, dose-dependent increase in the frequency of SCEs compared to the control is considered a positive result.

Carcinogenicity of this compound

The evidence for the carcinogenicity of DCAN in experimental animals is considered inadequate by the International Agency for Research on Cancer (IARC), which classifies it as a Group 3 carcinogen ("not classifiable as to its carcinogenicity to humans").[2] However, some studies have investigated its potential as a tumor initiator.

Mouse Skin Initiation-Promotion Studies

In studies using the Sencar mouse model, DCAN did not show significant tumor-initiating activity when applied topically followed by promotion with 12-O-tetradecanoylphorbol-13-acetate (TPA).[1]

Table 3: Tumor Initiation Activity of this compound in Sencar Mouse Skin

| Animal Model | Initiator | Promoter | Tumor Incidence | Reference |

| Sencar Mouse | This compound | TPA | No significant increase | [1] |

Experimental Protocol: Mouse Skin Initiation-Promotion Assay

In a typical initiation-promotion study, the backs of Sencar mice are shaved. A single, sub-carcinogenic dose of the test compound (the initiator) is applied topically to the skin. After a period of about two weeks, a promoting agent, such as TPA, is applied repeatedly (e.g., twice a week) to the same area for a prolonged period (e.g., 20 weeks). The animals are observed regularly for the appearance of skin tumors. The number and size of tumors are recorded, and at the end of the study, tissues are examined histopathologically.

Developmental and Reproductive Toxicity

DCAN has been shown to induce developmental toxicity in rats at maternally toxic doses.

Table 4: Developmental Toxicity of this compound in Long-Evans Rats

| Dose (mg/kg/day) | Maternal Effects | Embryo/Fetal Effects | NOAEL (Maternal Toxicity) | NOAEL (Developmental Toxicity) | Reference |

| 5 | No significant effects | No significant effects | 15 mg/kg/day | 15 mg/kg/day | [3] |

| 15 | No significant effects | No significant effects | [3] | ||

| 25 | Increased postimplantation loss | Increased embryolethality | [3] | ||

| 45 | 9% mortality, increased postimplantation loss, decreased weight gain | Increased embryolethality, increased incidence of soft tissue and skeletal malformations | [3] |

Experimental Protocol: Developmental Toxicity Study in Rats

Pregnant Long-Evans rats are administered the test compound by oral gavage daily during the period of major organogenesis (gestation days 6-18).[3] The dams are observed for clinical signs of toxicity, and body weight and food consumption are monitored. On gestation day 20, the dams are euthanized, and a caesarean section is performed. The number of corpora lutea, implantations, resorptions, and live and dead fetuses are recorded. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal malformations.

Mechanisms of Toxicity

The toxicity of DCAN is believed to be mediated, at least in part, through the induction of oxidative stress and the activation of apoptotic pathways.

Oxidative Stress

DCAN exposure has been shown to induce oxidative stress, characterized by an increase in reactive oxygen species (ROS) and a depletion of cellular antioxidants such as glutathione. This oxidative damage can lead to cellular injury and contribute to the genotoxic effects of DCAN.

Caption: this compound induces oxidative stress by increasing ROS and depleting antioxidants.

p53-Dependent Apoptosis

DCAN can trigger a p53-dependent apoptotic pathway. The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. In response to cellular stress, such as DNA damage induced by DCAN, p53 can be activated, leading to the transcription of pro-apoptotic genes and ultimately programmed cell death.

Caption: DCAN-induced DNA damage can activate a p53-dependent apoptotic cascade.

Conclusion

This compound is a genotoxic compound that has demonstrated mutagenic activity in bacterial and mammalian cell systems. While the evidence for its carcinogenicity in animal models is currently considered inadequate, its ability to induce DNA damage and its developmental toxicity at high doses are significant concerns. The mechanisms of DCAN toxicity appear to involve the induction of oxidative stress and the activation of p53-dependent apoptosis. This technical guide provides a comprehensive overview of the current state of knowledge on the mutagenicity and carcinogenicity of DCAN, offering valuable information for risk assessment and future research directions. Continuous monitoring of DCAN levels in drinking water and further investigation into its long-term health effects are warranted to ensure public health protection.

References

- 1. Evaluation of mutagenic and carcinogenic properties of brominated and chlorinated acetonitriles: by-products of chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Halogenated Acetonitriles - Chlorinated Drinking-Water; Chlorination by-Products; Some Other Halogenated Compounds; Cobalt and Cobalt Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Developmental toxicity of this compound: a by-product of drinking water disinfection - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical and physical properties of dichloroacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and physical properties of dichloroacetonitrile (DCAN). The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data, detailed experimental protocols, and clear visual representations of its biological interactions.

Chemical and Physical Properties

This compound is a colorless liquid with the molecular formula C₂HCl₂N.[1] It is a halogenated nitrile that serves as a versatile chemical intermediate in various synthetic processes.[1] The following tables summarize its key quantitative properties.

Physical Properties

| Property | Value | Reference(s) |

| Molecular Weight | 109.94 g/mol | [1] |

| Boiling Point | 110-112 °C | [1] |

| Melting Point | -94.8 °C | [2] |

| Density | 1.369 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.44 | [1] |

| Vapor Pressure | 21.7 mmHg at 25 °C | [3] |

| Solubility | Soluble in methanol, alcohol, and ether. | [1][3] |

Chemical Properties

| Property | Description | Reference(s) |

| Appearance | Colorless to light yellow/orange liquid. | [3] |

| Stability | Generally stable under recommended storage conditions. | [1][3] |

| Reactivity | Incompatible with strong oxidizing agents. Mixing with strong oxidizing acids can lead to violent reactions. Bases and nitriles can produce hydrogen cyanide. It can undergo hydrolysis in acidic and basic aqueous solutions. | [1][4] |

| Applications in Synthesis | Used as a reactant to prepare chiral α, α-dichloro-β-aminonitriles, α, α-dialkyl-substituted nitriles, and halogenated pyridines. | [5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR Spectrum

A single peak is expected in the ¹H NMR spectrum of this compound, corresponding to the single proton. The chemical shift will be influenced by the adjacent electronegative chlorine atoms and the nitrile group.

¹³C NMR Spectrum

The ¹³C NMR spectrum will show two distinct signals, one for the carbon atom of the nitrile group and another for the dichlorinated carbon atom.

Infrared (IR) Spectrum

The IR spectrum of this compound exhibits characteristic absorption bands. Key peaks include a sharp band corresponding to the C≡N stretching vibration and bands associated with C-Cl and C-H stretching.

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns resulting from the loss of chlorine and cyanide groups.

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are provided below.

Synthesis of this compound

This method involves the reaction of cyanoacetic acid with N-chlorosuccinimide.[6]

Procedure:

-

In a suitable reaction vessel, dissolve 63.8 g (0.75 mole) of cyanoacetic acid in 750 ml of cold water.

-

With good mechanical stirring, add 200.3 g (1.5 moles) of N-chlorosuccinimide in portions over a period of about 30 minutes.

-

Allow the reaction to proceed for an additional 30 minutes after the addition is complete.

-

The product, this compound, will separate as an oil.

-

Extract the product with a suitable organic solvent (e.g., methylene (B1212753) chloride).

-

Wash the organic layer with a 5% sodium hydroxide (B78521) solution and then with water.

-

Dry the organic layer over anhydrous sodium sulfate (B86663).

-

Purify the product by distillation. The fraction boiling at 110–112 °C is collected.

This synthesis route involves the reaction of tetrachloroethylene (B127269) with ammonia (B1221849) under pressure.[7]

Procedure:

-

In a high-pressure autoclave, combine 16.60 g (0.1 mol) of tetrachloroethylene and 33.20 ml of dichloromethane.

-

Heat the mixture to 60 °C in a water bath.

-

Slowly introduce ammonia gas into the autoclave until a pressure of 2.70 MPa is reached.

-

Maintain the temperature and pressure with stirring for 4.0 hours.

-

After the reaction, cool the autoclave to 25 °C and vent the residual ammonia.

-

Transfer the reaction solution to a distillation apparatus.

-

Distill the mixture, collecting the fraction at 110-120 °C to obtain this compound.

Purification of this compound

Fractional distillation is the primary method for purifying this compound.[6][7] For removal of acidic impurities, a wash with a dilute base solution followed by water is recommended prior to distillation.[6] Drying agents such as anhydrous sodium sulfate can be used to remove residual water before the final distillation.

Biological Activity and Signaling Pathways

This compound is recognized as a disinfection byproduct in chlorinated water and has been studied for its toxicological effects.[3] It is a direct-acting mutagen and has been shown to induce DNA strand breaks in cultured human lymphoblastic cells.[4]

Induction of Oxidative Stress and Apoptosis

This compound induces cytotoxicity in cells through the generation of reactive oxygen species (ROS), leading to oxidative stress.[3] This oxidative stress can, in turn, trigger a p53-dependent apoptotic pathway. The increase in ROS and malondialdehyde, coupled with a decrease in antioxidant capacity (e.g., glutathione, superoxide (B77818) dismutase), are key indicators of this process.[3] The activation of caspase-3 is a downstream event in this apoptotic cascade.[3]

Experimental Workflow for Assessing Cytotoxicity

A typical workflow to investigate the cytotoxic effects of this compound involves cell culture, exposure to the compound, and subsequent assays to measure various endpoints.

Safety and Handling

This compound is a combustible liquid and is corrosive.[1][3] It should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[8] Work should be conducted in a well-ventilated area or under a chemical fume hood.[8] It is incompatible with strong oxidizing agents.[1] Upon combustion, it can release toxic fumes of chlorine, cyanides, and nitrogen oxides.[1]

Disclaimer: This document is intended for informational purposes only and does not constitute professional advice. Always consult the relevant safety data sheets (SDS) and follow established laboratory safety protocols when handling chemical substances.

References

- 1. This compound(3018-12-0) IR Spectrum [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound(3018-12-0) 1H NMR spectrum [chemicalbook.com]

- 4. Acetonitrile, dichloro- [webbook.nist.gov]

- 5. Acetonitrile, dichloro- [webbook.nist.gov]

- 6. Study on the Control of this compound Generation by Two-Point Influent Activated Carbon-Quartz Sand Biofilter - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound(3018-12-0) 13C NMR [m.chemicalbook.com]

- 8. This compound | C2HCl2N | CID 18177 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Genotoxicity of Dichloroacetonitrile (DCAN): An In-depth Technical Guide

An Overview for Researchers, Scientists, and Drug Development Professionals

Dichloroacetonitrile (DCAN) is a nitrogenous disinfection byproduct (N-DBP) commonly found in drinking water as an unintended consequence of chlorination. Growing scientific evidence indicates that N-DBPs, including DCAN, can exhibit greater genotoxicity than regulated carbonaceous disinfection byproducts. This technical guide provides a comprehensive overview of the genotoxic effects of DCAN, detailing the underlying molecular mechanisms, experimental evidence, and relevant testing methodologies.

Core Mechanisms of DCAN-Induced Genotoxicity

DCAN exerts its genotoxic effects through a multi-pronged assault on cellular integrity, primarily involving the induction of oxidative stress, the formation of DNA adducts, and the disruption of DNA repair processes. These actions can lead to DNA strand breaks, chromosomal damage, and ultimately, programmed cell death or apoptosis.

Oxidative Stress and DNA Damage

DCAN has been shown to induce oxidative stress within cells, characterized by an increase in reactive oxygen species (ROS)[1]. ROS can directly damage DNA by causing single- and double-strand breaks and by oxidizing DNA bases, leading to the formation of lesions such as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a well-established biomarker of oxidative DNA damage[2][3][4][5][6]. The accumulation of such oxidative damage can overwhelm the cellular repair machinery, leading to mutations and genomic instability.

DNA Adduct Formation

A significant mechanism of DCAN's genotoxicity is its ability to form covalent adducts with DNA. In vitro studies have demonstrated that haloacetonitriles, including DCAN, can alkylate the guanine (B1146940) moiety of DNA, forming a 7-(cyanomethyl)guanine adduct[7]. The formation of these adducts can distort the DNA helix, interfering with DNA replication and transcription, and can be misrepaired, leading to mutations. The reactivity of haloacetonitriles with DNA generally follows the order of bromoacetonitrile (B46782) > chloroacetonitrile (B46850) > this compound > trichloroacetonitrile[7].

Quantitative Genotoxicity Data

The genotoxicity of DCAN has been evaluated across various experimental models. The following tables summarize the quantitative data from key genotoxicity assays.

| Cell Line | Assay | Concentration | Result | Reference |

| HeLa S3 | Comet Assay | Dose-dependent | Significant increase in mean tail moment | [8] |

| Human Lymphoblastic (CCRF-CEM) | DNA Strand Breaks | Not specified | Potent inducer of DNA strand breaks | [1] |

Table 1: In Vitro Genotoxicity of this compound (DCAN)

| Organism | Strain | Assay | Result | Reference |

| Salmonella typhimurium | TA100 | Ames Test | Mutagenic effect observed | [8] |

Table 2: Mutagenicity of this compound (DCAN) in Bacterial Systems

Key Genotoxicity Assays: Experimental Protocols

A variety of standardized assays are employed to assess the genotoxic potential of substances like DCAN. Below are detailed methodologies for three of the most common assays.

Single Cell Gel Electrophoresis (Comet) Assay

The Comet assay is a sensitive method for detecting DNA strand breaks and alkali-labile sites in individual cells[9][10][11][12][13][14][15].

Experimental Workflow:

Protocol:

-

Cell Preparation and Treatment: A single-cell suspension is prepared from the test system (e.g., cultured cells, primary cells). Cells are exposed to various concentrations of DCAN for a defined period.

-

Embedding in Agarose: Approximately 1 x 105 cells/mL are mixed with low-melting-point agarose at 37°C and layered onto a microscope slide pre-coated with normal melting point agarose.

-

Cell Lysis: The slides are immersed in a cold lysis solution (typically containing high salt and detergents) to remove cell membranes and cytoplasm, leaving behind the nucleoid.

-

DNA Unwinding: Slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and expose single-strand breaks and alkali-labile sites.

-

Electrophoresis: The unwound DNA is subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleoid, forming a "comet tail."

-

Neutralization and Staining: The slides are neutralized with a Tris buffer and stained with a fluorescent DNA-intercalating dye (e.g., SYBR Green I).

-

Visualization and Scoring: Comets are visualized using a fluorescence microscope. The extent of DNA damage is quantified by measuring the percentage of DNA in the tail, the tail length, and the tail moment.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium[16][17][18][19][20][21].

Experimental Workflow:

Protocol:

-

Bacterial Strain Preparation: An overnight culture of a histidine-auxotrophic Salmonella typhimurium strain (e.g., TA100) is prepared.

-

Exposure: The bacterial culture is mixed with various concentrations of DCAN in the presence or absence of a metabolic activation system (S9 mix), which simulates mammalian metabolism.

-

Plating: The mixture is combined with molten top agar containing a trace amount of histidine and poured onto a minimal glucose agar plate.

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Colony Counting: Only bacteria that have undergone a reverse mutation to histidine independence will grow and form colonies. The number of revertant colonies is counted. A dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

In Vivo Micronucleus Assay

The in vivo micronucleus assay is used to detect chromosomal damage in mammals by quantifying the formation of micronuclei in erythrocytes[22][23][24][25][26].

Experimental Workflow:

Protocol:

-

Animal Dosing: Rodents (typically mice or rats) are administered DCAN via an appropriate route (e.g., oral gavage, intraperitoneal injection) at multiple dose levels.

-

Tissue Collection: At specific time points after dosing (e.g., 24 and 48 hours), bone marrow is collected from the femur or peripheral blood is sampled.

-

Slide Preparation: A cell suspension is prepared from the collected tissue and smeared onto microscope slides.

-

Staining: The slides are stained with a dye that allows for the differentiation of polychromatic erythrocytes (PCEs; immature red blood cells) and normochromatic erythrocytes (NCEs; mature red blood cells) and the visualization of micronuclei.

-

Microscopic Analysis: The frequency of micronucleated PCEs (MN-PCEs) is determined by scoring a large number of PCEs under a microscope. An increase in the frequency of MN-PCEs in treated animals compared to controls indicates that the substance induces chromosomal damage.

Signaling Pathways Implicated in DCAN Genotoxicity

The genotoxic effects of DCAN trigger a complex network of cellular signaling pathways aimed at mitigating the damage. Key pathways involved include the DNA damage response, oxidative stress signaling, and apoptosis.

DNA Damage Response (DDR) Pathway